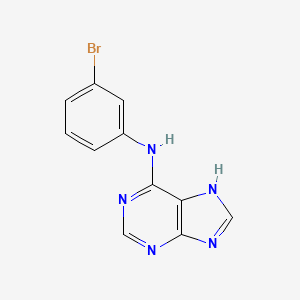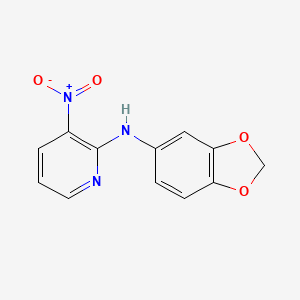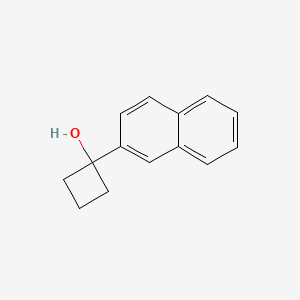
2-(3,4-diethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-diethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
準備方法
The synthesis of 2-(3,4-diethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-diethoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .
化学反応の分析
2-(3,4-diethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in Suzuki–Miyaura coupling reactions. These reactions involve the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of a new carbon-carbon bond .
Common reagents used in these reactions include palladium catalysts such as palladium acetate or palladium chloride, and bases like potassium carbonate or sodium hydroxide. The major products formed from these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
2-(3,4-diethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research. In chemistry, it is used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules. In biology, it can be used to modify biomolecules for various applications, including drug development and molecular imaging .
In the field of medicine, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is also employed in the development of new materials for use in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
作用機序
The mechanism of action of 2-(3,4-diethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling reactions involves several key steps. The reaction begins with the oxidative addition of the aryl or vinyl halide to the palladium catalyst, forming a palladium complex. This is followed by transmetalation, where the organoboron compound transfers its organic group to the palladium complex. Finally, reductive elimination occurs, releasing the coupled product and regenerating the palladium catalyst .
類似化合物との比較
2-(3,4-diethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is similar to other organoboron compounds used in Suzuki–Miyaura coupling reactions, such as phenylboronic acid and 2-phenyl-1,3,2-dioxaborolane . it is unique in its ability to introduce the 3,4-diethoxyphenyl group into the coupled product, which can impart specific electronic and steric properties to the final molecule .
Similar compounds include:
- Phenylboronic acid
- 2-Phenyl-1,3,2-dioxaborolane
- 4,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane
特性
分子式 |
C16H25BO4 |
|---|---|
分子量 |
292.2 g/mol |
IUPAC名 |
2-(3,4-diethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H25BO4/c1-7-18-13-10-9-12(11-14(13)19-8-2)17-20-15(3,4)16(5,6)21-17/h9-11H,7-8H2,1-6H3 |
InChIキー |
MBCMPJGYOKNJKF-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Pyridinamine, 5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B8774047.png)

![4-(Benzo[d]thiazol-2-ylmethoxy)aniline](/img/structure/B8774062.png)
![(R)-2-[(N-acetyl-N-methylamino)methyl]pyrrolidine](/img/structure/B8774075.png)
![2-{2-[(2,6-dichlorophenyl)amino]phenyl}-N,N-diethylacetamide](/img/structure/B8774081.png)
